N-Acetyloxytocin

Description

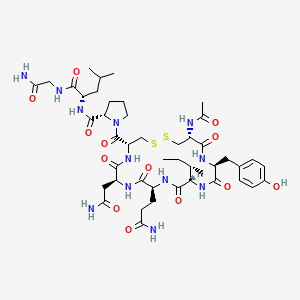

Structure

2D Structure

Properties

IUPAC Name |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-acetamido-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H68N12O13S2/c1-6-23(4)37-44(69)51-27(13-14-34(46)60)39(64)53-30(18-35(47)61)40(65)55-32(45(70)57-15-7-8-33(57)43(68)54-28(16-22(2)3)38(63)49-19-36(48)62)21-72-71-20-31(50-24(5)58)42(67)52-29(41(66)56-37)17-25-9-11-26(59)12-10-25/h9-12,22-23,27-33,37,59H,6-8,13-21H2,1-5H3,(H2,46,60)(H2,47,61)(H2,48,62)(H,49,63)(H,50,58)(H,51,69)(H,52,67)(H,53,64)(H,54,68)(H,55,65)(H,56,66)/t23-,27-,28-,29-,30-,31-,32-,33-,37-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RROMYFJBCBPTNU-RANNHORISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H68N12O13S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10551-48-1 | |

| Record name | N-Acetyloxytocin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010551481 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

N-Acetyloxytocin: An In-Depth Technical Guide on a Neuropeptide Modification

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-Acetyloxytocin is an endogenously produced, post-translationally modified form of the neuropeptide oxytocin. First identified in the neurointermediate lobe of the rat pituitary and various brain regions, its discovery suggests a potential intrinsic mechanism for modulating the well-documented physiological and behavioral effects of oxytocin.[1] This technical guide provides a comprehensive overview of the current, albeit limited, scientific understanding of this compound's biological function and activity. It is intended to serve as a foundational resource for researchers and professionals in pharmacology and drug development who are interested in the nuanced regulation of the oxytocin system. Due to a notable scarcity of in-depth, publicly available research directly comparing this compound to oxytocin, this document highlights the existing knowledge gaps and underscores the need for further investigation into its therapeutic potential.

Introduction to this compound

This compound is a synthetic peptide analog and a naturally occurring post-translational modification of oxytocin.[2][3] The acetylation occurs at the N-terminus of the oxytocin peptide. This modification has been hypothesized to be a mechanism for controlling the bioactivity of neurohypophyseal hormones.[1] While oxytocin's roles in social bonding, parturition, and lactation are well-established, the specific functions of this compound remain largely uncharacterized. It is commercially available for research purposes to explore hormone pathways and receptor binding interactions.[2]

Biological Function and Activity: A Comparative Overview

Currently, there is a significant lack of quantitative data directly comparing the biological activity of this compound to that of oxytocin. The following sections summarize the known aspects of oxytocin's function, which provide a framework for the anticipated, yet unconfirmed, properties of its acetylated form.

Receptor Binding Affinity

The affinity of a ligand for its receptor is a critical determinant of its biological activity. For oxytocin, binding affinity to its receptor (OTR), a class I G-protein-coupled receptor (GPCR), has been quantified in various tissues and cell lines. However, no publicly available studies have reported the binding affinity (Kd or Ki values) of this compound to the OTR. This represents a critical knowledge gap in understanding its potential physiological role.

Table 1: Oxytocin Receptor Binding Affinity (for Oxytocin)

| Ligand | Receptor | Tissue/Cell Line | Kd / Ki (nM) | Reference |

| Oxytocin | OTR | Human Myometrium | 1.6 | Phaneuf et al. |

| Oxytocin | OTR | HEK293 Cells | 0.56 | Gulliver et al. |

Note: Data for this compound is not available.

Functional Activity and Signaling Pathways

Oxytocin binding to the OTR activates canonical Gq/11 signaling pathways, leading to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a resultant increase in intracellular calcium concentrations. This cascade is fundamental to many of oxytocin's physiological effects, including uterine contractions. The OTR can also couple to Gi/o proteins. Furthermore, ligand binding can trigger the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate G-protein-independent signaling.

It is currently unknown whether this compound acts as an agonist or antagonist at the OTR. Consequently, its potency (EC50) and efficacy (Emax) in functional assays, such as calcium mobilization or β-arrestin recruitment, have not been reported.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available in the scientific literature. However, standard assays used for oxytocin and its analogs can be adapted.

Radioligand Binding Assay

This assay quantifies the affinity of a ligand for a receptor.

-

Objective: To determine the Ki or Kd of this compound for the OTR.

-

Materials:

-

Cell membranes expressing the human OTR (e.g., from HEK293 or CHO cells).

-

Radiolabeled oxytocin antagonist (e.g., 125I-d(CH2)5[Tyr(Me)2,Thr4,Orn8,Tyr-NH29]-vasotocin).

-

This compound and unlabeled oxytocin (for competition).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Incubate cell membranes with a fixed concentration of radioligand and varying concentrations of this compound or unlabeled oxytocin.

-

Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantify the radioactivity retained on the filters using a scintillation counter.

-

Determine the IC50 value (concentration of ligand that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

-

Calcium Mobilization Assay

This functional assay measures the ability of a ligand to activate Gq-coupled receptors.

-

Objective: To determine the EC50 and Emax of this compound.

-

Materials:

-

Cells stably expressing the human OTR (e.g., CHO-K1 or HEK293).

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

This compound and oxytocin.

-

Fluorescence plate reader.

-

-

Procedure:

-

Culture cells in a multi-well plate.

-

Load cells with a calcium-sensitive dye.

-

Add varying concentrations of this compound or oxytocin.

-

Measure the change in fluorescence intensity over time.

-

Plot the dose-response curve and determine the EC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to an activated GPCR.

-

Objective: To determine if this compound induces β-arrestin recruitment to the OTR.

-

Materials:

-

Engineered cell line co-expressing the OTR tagged with a reporter fragment and β-arrestin tagged with a complementary reporter fragment (e.g., using enzyme fragment complementation technology).

-

This compound and oxytocin.

-

Substrate for the reporter enzyme.

-

Luminometer.

-

-

Procedure:

-

Plate the engineered cells in a multi-well plate.

-

Add varying concentrations of this compound or oxytocin.

-

Incubate to allow for β-arrestin recruitment.

-

Add the enzyme substrate and measure the luminescent signal.

-

Pharmacokinetics and Metabolism

There is no available data on the pharmacokinetics (absorption, distribution, metabolism, and excretion) or stability of this compound in biological fluids. It is also unknown whether this compound can be metabolized to oxytocin, which would classify it as a prodrug. The blood-brain barrier permeability of this compound has not been determined.

In Vivo Effects

No in vivo studies on the physiological or behavioral effects of this compound have been published. Research on oxytocin has demonstrated its role in social behaviors, but it is unclear if this compound shares these properties.

Future Directions and Conclusion

This compound represents a significant and understudied area within the field of neuropeptide research. The N-acetylation of oxytocin could have profound implications for its stability, receptor interaction, and overall biological activity. The lack of fundamental pharmacological data, including receptor binding affinity and functional potency, is a major impediment to understanding its physiological relevance and therapeutic potential.

Future research should prioritize:

-

Quantitative Pharmacological Characterization: Comprehensive in vitro studies to determine the binding affinity, potency, and efficacy of this compound at the oxytocin and vasopressin receptors.

-

Signaling Pathway Analysis: Investigation into the specific G-protein coupling and β-arrestin recruitment profiles of this compound.

-

Metabolic Studies: Elucidation of the metabolic fate of this compound, including its stability in plasma and its potential conversion to oxytocin.

-

In Vivo Studies: Assessment of the pharmacokinetic profile and physiological and behavioral effects of this compound in animal models.

A thorough understanding of this compound could unveil novel mechanisms of oxytocinergic system regulation and may lead to the development of new therapeutics with improved properties over native oxytocin.

References

N-Acetyloxytocin: A Technical Guide to its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyloxytocin, a post-translationally modified form of the neurohypophyseal hormone oxytocin, has been identified and isolated from the pituitary gland. This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and characterization of this compound. It details the experimental protocols for its extraction from pituitary tissue, purification via high-performance liquid chromatography (HPLC), and subsequent characterization. Furthermore, this guide summarizes the current understanding of its biological activity and signaling pathways, presenting quantitative data in structured tables and visualizing complex processes through detailed diagrams. This document serves as a crucial resource for researchers in neuroendocrinology, pharmacology, and drug development interested in the nuanced roles of oxytocin and its analogs.

Introduction

Oxytocin, a nonapeptide hormone, is renowned for its pivotal role in social bonding, uterine contractions, and lactation. However, the biological activity of oxytocin can be modulated by post-translational modifications, leading to a diverse range of functional outputs. One such modification is the N-terminal acetylation of oxytocin, resulting in this compound. This acetylated variant was first isolated and characterized from the neurointermediate lobe of the rat pituitary gland, where it constitutes a small fraction of the total oxytocin content. The addition of an acetyl group to the N-terminal cysteine residue has been suggested to be a mechanism for controlling the bioactivity of neurohypophyseal hormones. Understanding the discovery, isolation, and specific biological functions of this compound is crucial for elucidating the full spectrum of oxytocinergic signaling and for the development of novel therapeutic agents targeting the oxytocin system.

Discovery and Initial Characterization

The first definitive evidence for the existence of this compound in the pituitary gland was presented by Liu and Burbach in 1989. Their research on post-translational modifications of vasopressin and oxytocin led to the isolation of two acetylated peptides from the neurointermediate lobe of the rat pituitary gland. These were identified as Nα-acetyl-vasopressin and Nα-acetyl-oxytocin based on their chromatographic and immunological properties, as well as their blocked N-termini.

Tissue Preparation and Extraction

The initial step in the isolation of this compound involves the careful dissection and extraction of pituitary tissue. The following protocol is based on the methodologies that have been successfully employed for the extraction of neuropeptides from neural tissue.

Experimental Protocol: Pituitary Gland Extraction

-

Tissue Collection: Neurointermediate lobes of the pituitary gland are dissected from the anterior pituitary.

-

Homogenization: The collected tissue is immediately homogenized in an acidic extraction buffer (e.g., 0.1 M HCl or 1 M acetic acid) to prevent enzymatic degradation and facilitate peptide solubility.

-

Centrifugation: The homogenate is centrifuged at high speed (e.g., 10,000 x g for 20 minutes at 4°C) to pellet cellular debris.

-

Supernatant Collection: The supernatant, containing the extracted peptides, is carefully collected for further purification.

Figure 1: Workflow for the extraction of peptides from the pituitary gland.

Purification of this compound

Following extraction, a multi-step purification process is required to isolate this compound from the complex mixture of other peptides and proteins present in the pituitary extract. High-performance liquid chromatography (HPLC) is the primary technique employed for this purpose.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC separates peptides based on their hydrophobicity. Due to the addition of the acetyl group, this compound is slightly more hydrophobic than native oxytocin, allowing for their separation.

Experimental Protocol: RP-HPLC Purification of this compound

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the peptides. For example, a gradient of 10-50% Mobile Phase B over 60 minutes.

-

Detection: Peptides are detected by their absorbance at 214 nm or 280 nm.

-

Fraction Collection: Fractions are collected throughout the gradient elution.

-

Analysis of Fractions: The collected fractions are then analyzed for the presence of this compound, typically by radioimmunoassay (RIA) or mass spectrometry.

Figure 2: General workflow for the purification of this compound using RP-HPLC.

Structural Characterization

The definitive identification of this compound requires structural characterization to confirm its amino acid sequence and the presence of the N-terminal acetyl group.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight of peptides and can be used to confirm the addition of an acetyl group (mass shift of +42 Da) to oxytocin. Tandem mass spectrometry (MS/MS) can further provide sequence information.

Experimental Protocol: Mass Spectrometry Analysis

-

Sample Preparation: The purified peptide fraction is desalted and prepared in a suitable solvent for mass spectrometry.

-

Ionization: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the peptide is determined. The expected molecular weight of this compound is approximately 1049.2 g/mol .

-

Fragmentation (MS/MS): For sequence confirmation, the parent ion is fragmented, and the resulting fragment ions are analyzed to verify the amino acid sequence and locate the acetylation site at the N-terminus.

Quantitative Data

Quantitative analysis of this compound in pituitary extracts is essential for understanding its relative abundance and potential physiological significance.

| Parameter | Value | Tissue Source | Reference |

| Relative Abundance | ~1% of Oxytocin content | Rat Neurointermediate Pituitary |

Further quantitative data on receptor binding affinity and biological potency are currently limited in the published literature.

Biological Activity and Signaling Pathway

The biological effects of this compound are not as extensively studied as those of oxytocin. However, the acetylation of the N-terminus is hypothesized to alter its interaction with the oxytocin receptor and potentially modulate its biological activity.

Oxytocin Receptor Signaling

Oxytocin exerts its effects by binding to the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of the Gq alpha subunit, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which is a key second messenger for many of oxytocin's physiological effects, including smooth muscle contraction.

It is presumed that this compound also interacts with the oxytocin receptor, though potentially with different affinity and efficacy, to initiate this signaling cascade.

Figure 3: The canonical oxytocin receptor signaling pathway, likely shared by this compound.

Potential Functional Implications

The N-acetylation of peptides can have several effects on their properties:

-

Increased Stability: Acetylation can protect peptides from degradation by aminopeptidases, potentially prolonging their biological half-life.

-

Altered Receptor Binding: The modification of the N-terminus can change the peptide's conformation and its affinity and selectivity for its receptor.

-

Modified Bioactivity: Changes in receptor binding and stability can lead to altered potency and efficacy in biological assays.

Further research is required to fully elucidate the specific effects of N-acetylation on the pharmacological profile of oxytocin.

Conclusion

The discovery and isolation of this compound from the pituitary gland have opened a new avenue in the study of the oxytocinergic system. While its presence is confirmed and its basic structure elucidated, a significant knowledge gap remains regarding its specific biological functions, receptor interaction kinetics, and physiological relevance. The detailed protocols and conceptual frameworks provided in this technical guide are intended to facilitate further research into this intriguing, endogenously modified neuropeptide. A deeper understanding of this compound holds the potential to refine our knowledge of neurohypophyseal hormone regulation and may inform the design of novel oxytocin-based therapeutics with improved pharmacological properties.

An In-Depth Technical Guide to N-Acetyloxytocin as a Post-Translational Modification of Oxytocin

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data is publicly available for N-Acetyloxytocin. The following guide is a compilation of established knowledge on oxytocin, its analogs, and general peptide chemistry. The experimental protocols provided are based on standard methodologies for similar peptides and should be adapted and optimized for this compound.

Introduction

This compound is a post-translational modification of the neurohypophyseal hormone oxytocin. In this modification, an acetyl group is attached to the N-terminal cysteine residue of the oxytocin molecule. This modification has been identified in the neurointermediate lobe of the rat pituitary and in various brain regions, suggesting a potential physiological role.[1] The acetylation of peptides can influence their biological activity, stability, and pharmacokinetic properties by altering their charge and conformation.[2] This guide provides a comprehensive overview of the current, albeit limited, understanding of this compound and presents detailed experimental protocols for its synthesis, purification, and characterization.

Physicochemical Properties

While specific experimental data for this compound is scarce, some properties can be inferred or are provided by commercial suppliers for synthetic versions.

| Property | Value/Information | Source |

| Molecular Formula | C45H68N12O13S2 | [3] |

| Molecular Weight | 1049.23 g/mol | [3] |

| Appearance | White to off-white powder | Inferred |

| Solubility | Soluble in DMSO and water. MedChemExpress provides protocols for creating solutions in various solvents for in vitro and in vivo use.[1] | |

| Storage | Store at -20°C or -80°C for long-term stability. Protect from moisture. |

Synthesis and Purification

Synthesis of Oxytocin Backbone via SPPS

The linear precursor of oxytocin can be synthesized using Fmoc-based SPPS.

Workflow for Solid-Phase Peptide Synthesis of Oxytocin

Caption: Stepwise assembly of the linear oxytocin precursor on a solid support using Fmoc chemistry.

N-Terminal Acetylation

Following the final Fmoc deprotection, the N-terminal amine of the resin-bound peptide is acetylated.

Protocol for N-Terminal Acetylation on Resin

-

Wash: Wash the peptide-resin thoroughly with dichloromethane (DCM) and N,N-dimethylformamide (DMF).

-

Acetylation Solution: Prepare a solution of 10% acetic anhydride in DMF.

-

Reaction: Add the acetylation solution to the peptide-resin and agitate at room temperature for 1-2 hours.

-

Wash: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Cleavage, Cyclization, and Purification

Workflow for Post-Synthesis Processing of this compound

Caption: General workflow for obtaining purified this compound after solid-phase synthesis.

Detailed Protocol for Purification

-

Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA/TIS/H2O) to release the peptide and remove side-chain protecting groups.

-

Precipitation: Precipitate the crude peptide in cold diethyl ether.

-

Cyclization: Dissolve the linear peptide in a dilute aqueous solution and adjust the pH to 8.0-8.5. Stir in an open beaker to allow for air oxidation to form the disulfide bridge. Monitor the reaction by HPLC.

-

Purification: Purify the crude cyclized peptide by preparative reverse-phase HPLC (RP-HPLC) using a C18 column and a water/acetonitrile gradient containing 0.1% TFA.

-

Characterization: Confirm the purity and identity of the final product by analytical HPLC and mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a fluffy white powder.

Biological Activity and Signaling Pathways

Receptor Binding and Functional Activity

There is a notable absence of publicly available quantitative data (Ki, IC50, EC50) for this compound's binding to the oxytocin receptor (OTR) and its functional potency. It is hypothesized that N-acetylation may alter the binding affinity and efficacy compared to native oxytocin. The N-terminal amine of oxytocin is known to be important for receptor interaction, and its modification is expected to impact biological activity.

Presumed Signaling Pathway

This compound is presumed to act as a ligand for the oxytocin receptor, a G-protein coupled receptor (GPCR). The primary signaling pathway for the OTR is through coupling to Gq/11 proteins.

Oxytocin Receptor Gq Signaling Pathway

References

The Role of N-Acetyloxytocin in Modulating Social Behavior: A Technical Guide and Future Perspectives

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed overview of the current, albeit limited, understanding of N-Acetyloxytocin and its potential role in social behavior. Due to the scarcity of specific research on this particular molecule, this guide leverages the extensive knowledge of its parent peptide, oxytocin, as a foundational framework. It outlines established experimental protocols, signaling pathways, and quantitative data related to oxytocin to provide a roadmap for future investigations into this compound.

Introduction to this compound: An Enigmatic Derivative

This compound is a naturally occurring, post-translationally modified form of oxytocin. It has been isolated and characterized in the neurointermediate lobe of the rat pituitary and has been detected in several brain areas of the rat.[1][2] The acetylation of oxytocin is considered a potential mechanism for controlling the bioactivity of neurohypophyseal hormones.[1]

Despite its discovery decades ago, research specifically investigating the role of this compound in modulating social behavior remains sparse. There is a notable absence of publicly available data on its binding affinity for the oxytocin receptor, its efficacy in behavioral paradigms, and its specific signaling cascades. This technical guide aims to summarize the foundational knowledge of oxytocin to inform and inspire future research into the unique properties and potential therapeutic applications of this compound.

Quantitative Data: Oxytocin Receptor Binding Affinities

A critical first step in characterizing this compound is to determine its binding affinity (Ki) for the oxytocin receptor (OTR). For comparison, the following table summarizes the binding affinities of oxytocin and other common ligands for the human oxytocin receptor.

| Ligand | Receptor | Ki (nM) | Species | Reference |

| Oxytocin | Oxytocin Receptor | 0.75 ± 0.08 | Human | [3] |

| Arginine Vasopressin (AVP) | Oxytocin Receptor | 2.99 ± 0.39 | Human | [3] |

| Atosiban (Antagonist) | Oxytocin Receptor | 3.55 ± 0.52 | Human | |

| L-371,257 (Antagonist) | Oxytocin Receptor | 2.21 ± 0.23 | Human | |

| Carbetocin (Agonist) | Oxytocin Receptor | 7.1 | Human |

Signaling Pathways of the Oxytocin Receptor

Oxytocin binding to its G-protein coupled receptor (GPCR) primarily activates the Gαq/11 signaling cascade. This pathway is crucial for many of the physiological and behavioral effects of oxytocin. The lack of specific research on this compound means its precise signaling mechanism is unknown. Future studies should investigate whether it activates the same canonical pathway as oxytocin or if it exhibits biased agonism, potentially leading to a different downstream signaling profile.

References

- 1. Exploring the role of intra-nasal oxytocin on the partner preference effect in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. A novel escapable social interaction test reveals that social behavior and mPFC activation during an escapable social encounter are altered by post-weaning social isolation and are dependent on the aggressiveness of the stimulus rat - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Synthesis and Regulation of N-Acetyloxytocin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyloxytocin is a post-translationally modified form of the neurohypophyseal hormone oxytocin, distinguished by the addition of an acetyl group to its N-terminal cysteine. This modification has been identified in the neurointermediate lobe of the pituitary and various brain regions, with the highest concentrations observed in the pineal gland.[1] The process of N-acetylation is thought to be a key mechanism for regulating the bioactivity of oxytocin, potentially altering its receptor binding affinity, stability, and physiological functions. This technical guide provides a comprehensive overview of the current understanding of the endogenous synthesis and regulation of this compound, including putative enzymatic pathways, potential regulatory mechanisms, and detailed experimental protocols for its study. While significant research has been conducted on oxytocin, the specific molecular machinery and regulatory networks governing its N-acetylation are still areas of active investigation. This document consolidates the available data and presents hypothetical models based on related systems to guide future research.

Endogenous Synthesis of this compound

The synthesis of this compound is a post-translational modification event that occurs after the synthesis of oxytocin. The core reaction involves the transfer of an acetyl group from a donor molecule to the N-terminal α-amino group of the oxytocin peptide.

Substrates and Co-factors

-

Peptide Substrate: Oxytocin

-

Acetyl Group Donor: Acetyl-Coenzyme A (Acetyl-CoA)

Enzymatic Pathway

The specific enzyme responsible for the N-acetylation of oxytocin in vivo has not yet been definitively isolated and characterized. However, based on the nature of the modification and the location of this compound, the enzyme is presumed to be a member of the peptide α-N-acetyltransferase (NAT) family (EC 2.3.1.88).[2] These enzymes are known to catalyze the transfer of an acetyl group from acetyl-CoA to the N-terminal amino acid of peptides and proteins.

Evidence points to the presence of NAT activity in the pituitary and pineal glands, where oxytocin is processed and this compound is found.[1][3] Specifically, an arylalkylamine N-acetyltransferase, which is a related enzyme, has been identified and characterized in the pineal gland.[3] Further research is required to isolate and characterize the specific NAT isozyme that exhibits substrate specificity for oxytocin.

Regulation of this compound Synthesis

The regulatory mechanisms controlling the N-acetylation of oxytocin are not well understood. However, by drawing parallels with the regulation of other peptide N-acetyltransferases and general principles of enzyme regulation, a hypothetical regulatory pathway can be proposed. This model involves G-protein coupled receptor (GPCR) signaling and the modulation of intracellular second messenger concentrations.

Hypothetical Regulatory Pathway

It is plausible that the activity of the putative oxytocin N-acetyltransferase is modulated by signaling cascades initiated by various hormones and neurotransmitters. For instance, the N-acetylation of α-melanocyte-stimulating hormone (α-MSH) is known to be regulated by leptin, suggesting that hormonal signals can influence peptide acetylation.

GPCRs, upon activation by their ligands, can modulate the activity of adenylyl cyclase and phospholipase C, leading to changes in the intracellular concentrations of cyclic AMP (cAMP) and calcium ions (Ca2+), respectively. These second messengers can, in turn, influence the activity of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These kinases may then phosphorylate and thereby regulate the activity of the N-acetyltransferase responsible for oxytocin acetylation.

Given the high concentration of this compound in the pineal gland, melatonin may also play a regulatory role. Melatonin is known to synergize with oxytocin in some physiological processes, and the pineal gland has an inhibitory effect on oxytocin synthesis and release. This suggests a potential feedback loop or cross-talk between these two systems that could involve the regulation of oxytocin's post-translational modifications.

References

- 1. cAMP and Ca2+ signaling in secretory epithelia: Crosstalk and Synergism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Peptide alpha-N-acetyltransferase - Wikipedia [en.wikipedia.org]

- 3. Arylamine N-acetyltransferase and arylalkylamine N-acetyltransferase in the mammalian pineal gland - PubMed [pubmed.ncbi.nlm.nih.gov]

N-Acetyloxytocin: A Technical Examination of Receptor Binding Affinity and Selectivity

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides an in-depth overview of the binding characteristics of oxytocin and its N-acetylated analogue, N-Acetyloxytocin, at the human oxytocin (OTR) and vasopressin (V1aR, V1bR, V2R) receptors. While specific quantitative binding data for this compound is not prevalent in publicly accessible literature, this document outlines the established binding profile of the parent molecule, oxytocin, to serve as a critical baseline for researchers. Furthermore, it details the standard experimental methodologies required to perform such binding affinity and selectivity studies and visualizes the key signaling pathways and experimental workflows.

Introduction to this compound

Oxytocin is a nine-amino-acid cyclic peptide hormone and neurotransmitter, primarily recognized for its role in uterine contraction, lactation, and social bonding[1]. It exerts its effects by binding to the oxytocin receptor (OTR), a member of the G-protein coupled receptor (GPCR) superfamily[2]. The physiological and therapeutic potential of oxytocin has led to extensive research into its analogues to improve properties such as stability, selectivity, and duration of action.

This compound is an endogenously occurring, post-translationally modified form of oxytocin, where the N-terminal amine of the first cysteine residue is acetylated. This modification has been identified in the rat neurointermediate pituitary and brain, with the highest concentration found in the pineal gland[3][4]. Such modifications can significantly alter a peptide's pharmacological properties, including its receptor binding affinity, efficacy, and metabolic stability. However, despite its known existence, a comprehensive pharmacological profile, specifically its binding affinity (Kᵢ) and selectivity for the OTR versus the structurally related vasopressin receptors, is not well-documented in current scientific literature.

Receptor Binding Profile of Oxytocin

To provide a foundational context for the potential properties of this compound, this section details the binding affinity and selectivity of the unmodified parent peptide, oxytocin. Oxytocin is known to cross-react with vasopressin receptors, a factor of critical importance in drug design to minimize off-target effects[5]. The following table summarizes the binding affinities (Kᵢ, in nM) of oxytocin at the human OTR, V1aR, V1bR, and V2R, along with its selectivity ratios.

Table 1: Binding Affinity and Selectivity of Oxytocin at Human Receptors

| Ligand | Receptor | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (Kᵢ VₙR / Kᵢ OTR) |

| Oxytocin | OTR | 0.83 | - |

| V1aR | 20.38 | ~25-fold | |

| V1bR | 36.32 | ~44-fold | |

| V2R | >1000 | >1200-fold |

Data compiled from studies on recombinantly expressed human receptors. The selectivity ratio indicates the preference of oxytocin for the OTR over the respective vasopressin receptor subtype. A higher ratio signifies greater selectivity for the OTR.

Oxytocin Receptor Signaling Pathways

The oxytocin receptor is a class A GPCR that primarily couples to Gαq/11 proteins. Upon agonist binding, the receptor activates a canonical signaling cascade that is crucial for its physiological effects. This pathway can also be modulated by coupling to Gᵢ proteins or through β-arrestin mediated signaling.

Gq/11-Mediated Signaling

The primary signaling pathway initiated by oxytocin binding involves the activation of Phospholipase C (PLC) and the subsequent generation of second messengers, leading to an increase in intracellular calcium.

Caption: Canonical Gq signaling pathway of the oxytocin receptor.

Upon binding, OTR activates the Gq protein, which in turn stimulates PLC. PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses into the cytosol and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²⁺). The elevation of cytosolic Ca²⁺, along with DAG's activation of Protein Kinase C (PKC), leads to a cascade of downstream cellular responses, such as smooth muscle contraction.

Experimental Protocols for Receptor Binding Assays

Determining the binding affinity (Kᵢ) of a compound like this compound requires a robust and validated assay. The gold standard for this is the competitive radioligand binding assay. This method measures the ability of an unlabeled test compound to displace a radiolabeled ligand that has a known high affinity for the receptor.

Detailed Methodology: Competitive Radioligand Binding Assay

Objective: To determine the inhibition constant (Kᵢ) of this compound for the OTR, V1aR, V1bR, and V2R by measuring its ability to compete with a specific radioligand.

1. Materials and Reagents:

-

Receptor Source: Membrane preparations from cell lines (e.g., HEK293, CHO) stably expressing the recombinant human OTR, V1aR, V1bR, or V2R.

-

Radioligand: A high-affinity radiolabeled ligand specific for the target receptor. For OTR, [³H]-Oxytocin or the high-affinity antagonist [¹²⁵I]-ornithine vasotocin analog ([¹²⁵I]-OVTA) are commonly used. For vasopressin receptors, [³H]-Arginine Vasopressin is typically used.

-

Test Compound: this compound, dissolved and serially diluted to a range of concentrations.

-

Assay Buffer: Tris-based buffer containing MgCl₂ and bovine serum albumin (BSA).

-

Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled oxytocin (for OTR) or arginine vasopressin (for VₙR).

-

Filtration System: A cell harvester and glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding.

-

Detection: Liquid scintillation counter.

2. Experimental Workflow:

Caption: Workflow for a competitive radioligand binding assay.

3. Assay Procedure:

-

Plate Setup: The assay is typically run in a 96-well plate format, with each condition in triplicate.

-

Total Binding: Receptor membranes + radioligand + assay buffer.

-

Non-Specific Binding (NSB): Receptor membranes + radioligand + high concentration of unlabeled ligand.

-

Competition: Receptor membranes + radioligand + varying concentrations of this compound.

-

-

Incubation: The plate is incubated (e.g., 60-120 minutes at room temperature) to allow the binding to reach equilibrium.

-

Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters. This separates the membrane-bound radioligand from the free radioligand in the solution. The filters are then quickly washed with ice-cold wash buffer.

-

Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

4. Data Analysis:

-

Specific Binding Calculation: Specific Binding = Total Binding - Non-Specific Binding.

-

IC₅₀ Determination: The data is plotted as the percentage of specific binding versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding).

-

Kᵢ Calculation: The IC₅₀ is converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

-

Kᵢ = IC₅₀ / (1 + ([L]/Kₑ))

-

Where:

-

[L] is the concentration of the radioligand used.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor (must be determined independently via saturation binding experiments).

-

-

Conclusion and Future Directions

This compound represents a naturally occurring modification of a profoundly important neuropeptide. While its physiological role remains to be fully elucidated, understanding its interaction with the oxytocin and vasopressin receptors is a critical first step. The lack of publicly available binding data for this compound highlights a significant knowledge gap. The experimental protocols detailed in this guide provide a clear roadmap for researchers to determine these crucial pharmacological parameters. Such data will be invaluable for the drug development community, enabling a comprehensive understanding of the structure-activity relationships of N-terminal modifications and potentially paving the way for novel, more selective oxytocinergic therapeutics.

References

- 1. Oxytocin | C43H66N12O12S2 | CID 439302 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. biofargo.com [biofargo.com]

- 3. N-acetyl-vasopressin- and N-acetyl-oxytocin-like substances: isolation and characterization in the rat neurointermediate pituitary and presence in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. ChEMBL - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]

N-Acetyloxytocin: A Comprehensive Technical Guide on its Chemical Structure and Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyloxytocin is a synthetic analog and a post-translational modification of the neurohypophyseal hormone oxytocin.[1] First identified in the neurointermediate lobe of the rat pituitary gland and also found in various brain regions, this acetylated form of oxytocin has garnered interest for its potential to modulate the bioactivity of the parent hormone.[1][2] Understanding the precise chemical structure and physicochemical properties of this compound is fundamental for elucidating its pharmacological profile, developing analytical methods, and designing novel therapeutic agents targeting the oxytocinergic system. This technical guide provides an in-depth overview of the core chemical and physical characteristics of this compound, detailed experimental protocols, and a visualization of its potential signaling pathways.

Chemical Structure

This compound is a cyclic nonapeptide with an acetyl group attached to the N-terminal cysteine residue. The peptide backbone consists of the amino acid sequence: Ac-Cys-Tyr-Ile-Gln-Asn-Cys-Pro-Leu-Gly-NH2. A disulfide bond between the two cysteine residues (Cys1 and Cys6) is crucial for its three-dimensional structure and biological activity.

Chemical Identifiers

| Identifier | Value |

| Molecular Formula | C45H68N12O13S2[3] |

| Molecular Weight | 1049.22 g/mol [3] |

| CAS Number | 10551-48-1 |

| Canonical SMILES | CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)NC(=O)C)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N |

| IUPAC Name | N-acetyl-L-cysteinyl-L-tyrosyl-L-isoleucyl-L-glutaminyl-L-asparaginyl-L-cysteinyl-L-prolyl-L-leucyl-glycinamide (1→6)-disulfide |

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its handling, formulation, and in vitro and in vivo characterization.

Summary of Physicochemical Data

| Property | Value | Experimental Conditions/Notes |

| Appearance | White to off-white solid | |

| Solubility | ||

| ≥ 2.08 mg/mL (1.98 mM) | In 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | |

| ≥ 2.08 mg/mL (1.98 mM) | In 10% DMSO, 90% (20% SBE-β-CD in Saline) | |

| ≥ 2.08 mg/mL (1.98 mM) | In 10% DMSO, 90% Corn Oil | |

| pKa | Data not available in the searched literature. Predicted values may vary based on the software used. | |

| LogP | Data not available in the searched literature. Predicted values may vary based on the software used. | |

| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. Store in a sealed container, protected from moisture and light. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following section outlines key experimental protocols relevant to the synthesis, purification, and characterization of this compound.

Solid-Phase Peptide Synthesis of this compound

This protocol is adapted from established methods for the solid-phase synthesis of oxytocin and its analogs.

Workflow for Solid-Phase Peptide Synthesis

Caption: Solid-phase synthesis workflow for this compound.

-

Resin Preparation: Start with a Rink Amide resin, which will yield a C-terminal amide upon cleavage.

-

Amino Acid Coupling: Sequentially couple Fmoc-protected amino acids in the order of the peptide sequence (from C-terminus to N-terminus). Use a coupling agent such as HBTU/HOBt in the presence of a base like DIPEA.

-

Fmoc Deprotection: After each coupling step, remove the Fmoc protecting group using a solution of piperidine in DMF.

-

N-terminal Acetylation: Following the final deprotection step, acetylate the N-terminal amine of the cysteine residue using acetic anhydride and a base.

-

Cleavage and Deprotection: Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/water).

-

Oxidative Cyclization: Form the disulfide bond by oxidizing the linear peptide in a dilute aqueous solution, often using air oxidation or an oxidizing agent like hydrogen peroxide.

-

Purification: Purify the crude cyclic peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Purification and Characterization

RP-HPLC Purification: A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% TFA. The peptide is detected by UV absorbance at 220 nm and 280 nm. Fractions containing the pure product are collected, pooled, and lyophilized.

Mass Spectrometry: The molecular weight of the purified this compound is confirmed using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

NMR Spectroscopy: The three-dimensional structure and correct folding of this compound can be confirmed using one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Peptide Solubility Assay

A systematic approach is necessary to determine the optimal solvent for a peptide.

Workflow for Peptide Solubility Testing

Caption: A general workflow for determining peptide solubility.

-

Start with a small amount of lyophilized peptide.

-

Attempt to dissolve the peptide in sterile, deionized water. Sonication can be used to aid dissolution.

-

If the peptide is not soluble in water, the next step depends on its net charge at neutral pH. For this compound, which is expected to be slightly basic, a dilute acidic solution (e.g., 10% acetic acid) can be tried.

-

If the peptide remains insoluble, a small amount of an organic solvent such as dimethyl sulfoxide (DMSO), followed by dilution with an aqueous buffer, can be used.

Radioligand Binding Assay for Oxytocin Receptor

This protocol is a general method to determine the binding affinity of this compound to the oxytocin receptor.

Workflow for Radioligand Binding Assay

Caption: Workflow for a competitive radioligand binding assay.

-

Receptor Preparation: Prepare cell membranes from a cell line expressing the oxytocin receptor.

-

Competition Binding: Incubate the membranes with a fixed concentration of a radiolabeled oxytocin receptor ligand (e.g., [3H]-Oxytocin) and varying concentrations of unlabeled this compound.

-

Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value, from which the binding affinity (Ki) can be calculated.

Signaling Pathways

While the specific signaling pathways activated by this compound have not been extensively characterized, it is hypothesized to interact with the oxytocin receptor, a G-protein coupled receptor (GPCR). The canonical oxytocin receptor signaling cascade involves coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.

Hypothesized this compound Signaling Pathway

Caption: Hypothesized signaling cascade of this compound via the oxytocin receptor.

Conclusion

This technical guide provides a foundational understanding of the chemical structure and physicochemical properties of this compound. The presented data and experimental protocols offer a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development. Further investigation into the specific receptor binding affinities, downstream signaling pathways, and in vivo effects of this compound is warranted to fully elucidate its physiological and potential therapeutic roles. The methodologies outlined herein provide a framework for such future studies.

References

- 1. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]

- 2. N-acetyl-vasopressin- and N-acetyl-oxytocin-like substances: isolation and characterization in the rat neurointermediate pituitary and presence in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. invivochem.net [invivochem.net]

N-Acetyloxytocin: An In-depth Technical Guide for Neuroendocrinology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Acetyloxytocin, an acetylated derivative of the neuropeptide oxytocin, represents a molecule of significant interest in neuroendocrinology. As an endogenously identified modification and a synthetically accessible analog, it holds potential for altered pharmacokinetics and receptor interaction profiles compared to its parent peptide. This technical guide provides a comprehensive overview of this compound, including its presumed signaling pathways, and detailed, adaptable protocols for its synthesis, purification, and characterization. While specific quantitative data for this compound remains limited in publicly available literature, this guide offers a foundational framework for researchers to explore its therapeutic and biological significance.

Introduction

This compound is a synthetic peptide analog of oxytocin, characterized by the acetylation of the N-terminal cysteine residue.[1] It has also been identified as a post-translational modification of endogenously produced oxytocin in the rat neurointermediate pituitary and other brain regions, suggesting a potential physiological role.[1] The addition of an acetyl group can modify a peptide's stability, lipophilicity, and receptor binding affinity, making this compound a compelling candidate for neuroendocrinology research, particularly in studies of social behavior, anxiety, and other oxytocin-mediated processes.

This guide aims to provide researchers with the necessary theoretical background and practical methodologies to investigate the properties and applications of this compound.

Presumed Signaling Pathway

It is presumed that this compound, as an analog of oxytocin, exerts its biological effects through the oxytocin receptor (OTR), a G-protein coupled receptor (GPCR). The canonical oxytocin signaling cascade involves the activation of Gq/11 proteins, leading to downstream intracellular events.

Quantitative Data

A thorough review of the scientific literature reveals a notable absence of specific quantitative data for this compound regarding its receptor binding affinity, pharmacokinetic parameters, and in vivo behavioral effects. To provide a relevant framework for future research, the following tables summarize known data for the parent molecule, oxytocin. It is hypothesized that this compound will exhibit different values, which necessitates empirical determination.

Table 1: Receptor Binding Affinity of Oxytocin (Reference Data)

| Ligand | Receptor | Species | Ki (nM) | Reference |

| Oxytocin | Oxytocin Receptor | Human | 0.75 ± 0.08 | [2] |

| Oxytocin | Oxytocin Receptor | Rat | 0.83 ± 0.14 | |

| Oxytocin | V1a Vasopressin Receptor | Human | 2.99 ± 0.39 | [2] |

| Oxytocin | V1a Vasopressin Receptor | Rat | 20.38 ± 5.30 |

Table 2: Pharmacokinetic Properties of Oxytocin (Reference Data)

| Parameter | Species | Route of Administration | Value | Reference |

| Half-life (t1/2) | Human | Intravenous | 3-5 min |

Table 3: In Vivo Behavioral Effects of Oxytocin (Reference Data)

| Animal Model | Behavioral Test | Dosage and Administration | Observed Effect | Reference |

| Mouse (BALB/cByJ and C58/J) | Social Preference Test | 0.3 IU, intranasal (acute) | Increased sociability | |

| Rat | Forced Swim Test | Intraventricular injection | Decreased immobility time | [3] |

Experimental Protocols

The following protocols are adapted from established methods for oxytocin and other peptides. They provide a robust starting point for the characterization of this compound but will require optimization.

Synthesis and Purification of this compound

This protocol describes the solid-phase synthesis of this compound followed by purification.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids

-

Coupling reagents (e.g., HBTU, DIC)

-

Base (e.g., DIPEA)

-

Deprotection solution (e.g., 20% piperidine in DMF)

-

Acetic anhydride

-

Cleavage cocktail (e.g., TFA/TIS/H₂O)

-

Diethyl ether

-

Oxidation buffer

-

RP-HPLC system and column

-

Lyophilizer

Procedure:

-

Peptide Synthesis: Assemble the linear peptide sequence of oxytocin on the Rink Amide resin using standard Fmoc-based solid-phase peptide synthesis (SPPS).

-

N-terminal Acetylation: Following the final coupling and before cleavage, treat the resin-bound peptide with a solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA) in DMF to acetylate the N-terminal amine.

-

Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

-

Precipitation: Precipitate the crude peptide with cold diethyl ether.

-

Disulfide Bond Formation: Dissolve the linear peptide in an appropriate buffer and facilitate disulfide bond formation through air oxidation or with an oxidizing agent.

-

Purification: Purify the crude cyclic peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Analysis: Confirm the purity and identity of the final product using analytical HPLC and mass spectrometry.

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white powder.

Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the oxytocin receptor.

Materials:

-

Cell membranes expressing the oxytocin receptor

-

Radiolabeled ligand (e.g., [³H]-Oxytocin)

-

This compound

-

Assay buffer

-

96-well plates

-

Filter mats

-

Scintillation fluid and counter

Procedure:

-

Plate Setup: In a 96-well plate, add assay buffer, cell membranes, and the radiolabeled ligand at a concentration near its Kd.

-

Competition: Add increasing concentrations of unlabeled this compound to the wells. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled oxytocin).

-

Incubation: Incubate the plate at a controlled temperature to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Intracellular Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate intracellular calcium release, a key downstream event in oxytocin receptor signaling.

Materials:

-

Cells expressing the oxytocin receptor

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)

-

Assay buffer

-

This compound

-

Fluorometric imaging plate reader

Procedure:

-

Cell Plating: Plate cells in a 96-well plate and allow them to adhere.

-

Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

-

Baseline Measurement: Measure the baseline fluorescence of the cells.

-

Compound Addition: Add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately begin measuring the change in fluorescence over time.

-

Data Analysis: Plot the change in fluorescence against the log concentration of this compound to determine the EC₅₀ value, which represents the concentration required to elicit a half-maximal response.

Stability Assessment

The stability of this compound in solution is a critical parameter for its use in research. A stability study should be conducted to determine its shelf-life under various conditions.

Protocol Outline:

-

Solution Preparation: Prepare solutions of this compound at a known concentration in relevant buffers (e.g., saline, cell culture media).

-

Storage Conditions: Store aliquots of the solutions at different temperatures (e.g., -20°C, 4°C, room temperature).

-

Time Points: At various time points (e.g., 0, 24, 48, 72 hours; 1 week, 1 month), remove an aliquot from each storage condition.

-

Analysis: Analyze the concentration and purity of this compound in each aliquot using RP-HPLC.

-

Data Evaluation: Determine the degradation rate and half-life of this compound under each storage condition.

Conclusion

This compound is a promising yet understudied molecule in neuroendocrinology. Its structural similarity to oxytocin, coupled with its endogenous presence, suggests it may play a significant role in physiological and behavioral processes. The lack of extensive characterization presents a clear opportunity for novel research. The protocols and information provided in this guide are intended to facilitate the investigation of this compound's synthesis, receptor pharmacology, and functional activity, thereby paving the way for a deeper understanding of its potential as a research tool and therapeutic agent.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of N-Acetyloxytocin for Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis and purification of N-Acetyloxytocin, an acetylated analogue of the neuropeptide oxytocin. The protocol details the step-by-step methodology for solid-phase peptide synthesis (SPPS) of the oxytocin backbone, followed by on-resin N-terminal acetylation. Furthermore, it outlines the procedure for cleavage of the peptide from the resin and subsequent purification using reverse-phase high-performance liquid chromatography (RP-HPLC). This guide is intended to furnish researchers with a robust method to produce high-purity this compound for various research applications, including studies on receptor binding, signaling pathways, and in vivo physiological effects.

Introduction

This compound is a modified version of oxytocin, a neurohormone primarily involved in social bonding, childbirth, and lactation. The addition of an acetyl group to the N-terminus of oxytocin can alter its biological properties, including its stability, receptor affinity, and signaling cascade activation. As such, the availability of a reliable method for the synthesis and purification of this compound is crucial for advancing research into the structure-activity relationships of oxytocin analogues. The following protocols are based on established solid-phase peptide synthesis techniques, offering a straightforward and efficient approach for obtaining high-purity this compound.

Experimental Protocols

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Oxytocin

This protocol describes the synthesis of the linear oxytocin peptide on a solid support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

-

Rink Amide resin

-

Fmoc-protected amino acids (Fmoc-Gly-OH, Fmoc-Leu-OH, Fmoc-Pro-OH, Fmoc-Cys(Trt)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ile-OH, Fmoc-Tyr(tBu)-OH)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure

-

20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

-

DMF, HPLC grade

-

Dichloromethane (DCM), HPLC grade

-

Solid-phase peptide synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Amino Acid Coupling:

-

Activate the first protected amino acid (Fmoc-Gly-OH, 3 equivalents) by mixing it with DIC (3 equivalents) and Oxyma Pure (3 equivalents) in DMF.

-

Add the activated amino acid solution to the deprotected resin and shake for 2 hours at room temperature.

-

Wash the resin with DMF (3 times) and DCM (3 times).

-

-

Repeat for Subsequent Amino Acids: Repeat steps 2 and 3 for each subsequent amino acid in the oxytocin sequence (Leu, Pro, Cys(Trt), Asn(Trt), Gln(Trt), Ile, Tyr(tBu), Cys(Trt)).

-

Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Cys(Trt)-OH), perform a final Fmoc deprotection step as described in step 2.

Part 2: On-Resin N-Terminal Acetylation

This protocol describes the acetylation of the N-terminal amine of the resin-bound oxytocin peptide.

Materials:

-

Resin-bound oxytocin peptide with a free N-terminus

-

10% (v/v) Acetic Anhydride in DMF

-

DMF, HPLC grade

-

DCM, HPLC grade

Procedure:

-

Resin Wash: Wash the deprotected peptide-resin with DMF (3 times).

-

Acetylation Reaction: Add the 10% acetic anhydride in DMF solution to the resin and shake for 30 minutes at room temperature.[1][2]

-

Resin Wash: Wash the resin thoroughly with DMF (3 times) and DCM (3 times).

-

Drying: Dry the resin under vacuum.

Part 3: Cleavage and Deprotection

This protocol describes the cleavage of the this compound peptide from the solid support and the removal of side-chain protecting groups.

Materials:

-

Dry this compound-bound resin

-

Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Water, 2.5% Triisopropylsilane (TIS)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Cleavage Reaction: Add the cleavage cocktail to the dried resin in a fume hood. Gently agitate the mixture for 2-3 hours at room temperature.[2]

-

Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

Peptide Collection: Centrifuge the mixture to pellet the crude peptide. Decant the ether.

-

Washing: Wash the peptide pellet with cold diethyl ether twice to remove scavengers and residual cleavage cocktail.

-

Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

Lyophilization: For long-term storage, lyophilize the crude peptide to obtain a fluffy white powder.

Part 4: Disulfide Bond Formation (Cyclization)

This protocol describes the formation of the intramolecular disulfide bond to cyclize the this compound peptide.

Materials:

-

Crude linear this compound

-

Ammonium bicarbonate buffer (0.1 M, pH 8.0)

-

Hydrogen peroxide (3% solution)

-

Acetic acid

Procedure:

-

Dissolution: Dissolve the crude linear peptide in the ammonium bicarbonate buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular cyclization.

-

Oxidation: Slowly add a 3% hydrogen peroxide solution dropwise while stirring the peptide solution. Monitor the reaction progress using analytical RP-HPLC.

-

Quenching: Once the cyclization is complete (as indicated by the disappearance of the linear peptide peak and the appearance of the cyclized product peak on HPLC), quench the reaction by adding a small amount of acetic acid to acidify the solution.

-

Lyophilization: Freeze-dry the solution to remove the buffer salts and obtain the crude cyclized this compound.

Part 5: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol describes the purification of the crude cyclized this compound using preparative RP-HPLC.

Materials:

-

Crude cyclized this compound

-

HPLC-grade water

-

HPLC-grade acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Preparative C18 RP-HPLC column

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dissolve the crude cyclized peptide in a minimal amount of Mobile Phase A (see below). Filter the solution through a 0.45 µm filter.

-

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in water

-

Mobile Phase B: 0.1% TFA in acetonitrile

-

-

HPLC Conditions:

-

Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

-

Flow Rate: 10-20 mL/min (depending on column dimensions)

-

Detection: 220 nm

-

Gradient: A linear gradient from 5% to 45% Mobile Phase B over 40 minutes is a good starting point and may require optimization.

-

-

Fraction Collection: Collect fractions corresponding to the major peak, which represents the purified this compound.

-

Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.

-

Pooling and Lyophilization: Pool the fractions with the desired purity (>95%) and lyophilize to obtain the final purified this compound as a white powder.

Data Presentation

Table 1: Summary of Synthesis and Purification Parameters

| Parameter | Value | Notes |

| Synthesis Scale | 0.1 mmol | Based on initial resin loading. |

| Crude Peptide Yield (Estimated) | 60-80% | Typical yield for SPPS. |

| Purity of Crude Peptide | 50-70% | Varies depending on synthesis efficiency. |

| Final Purified Peptide Yield (Estimated) | 15-30% | Overall yield after purification and lyophilization. |

| Final Purity | >95% | As determined by analytical RP-HPLC.[3] |

Table 2: Analytical RP-HPLC Conditions for Purity Assessment

| Parameter | Condition |

| Column | Analytical C18 column (e.g., 4.6 x 150 mm, 3.5 µm) |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5-95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 220 nm |

Visualizations

Caption: Experimental workflow for this compound synthesis and purification.

Caption: Presumed signaling pathway of this compound via the oxytocin receptor.

References

Application Note: Preparation of N-Acetyloxytocin Stock Solutions for Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the preparation, storage, and use of N-Acetyloxytocin stock solutions for in vitro cell culture experiments. Adherence to this protocol is critical for ensuring the stability of the compound and achieving reproducible experimental results.

Introduction

This compound is a synthetic, acetylated analog of the neurohypophyseal hormone oxytocin.[1] It is utilized in research to investigate hormone pathways, receptor binding, and potential therapeutic applications in fields such as neurology and endocrinology.[2] The N-acetylation represents a post-translational modification that may influence the bioactivity and stability of the peptide.[1]

Accurate and consistent preparation of stock solutions is a fundamental prerequisite for reliable cell-based assays. Improper handling, dissolution, or storage can lead to compound degradation, inaccurate concentration measurements, and compromised data integrity. This note provides a standardized procedure for preparing this compound stock solutions for cell culture applications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is essential for accurate molarity calculations and understanding the compound's characteristics.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 10551-48-1 | [3][4] |

| Molecular Formula | C45H68N12O13S2 | |

| Molecular Weight | 1049.23 g/mol |

| Appearance | White to off-white solid | |

Required Materials and Equipment

3.1 Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade, sterile

-

Sterile, nuclease-free water or phosphate-buffered saline (PBS) for dilutions

-

Complete cell culture medium appropriate for the cell line

-

Sterile, conical-bottom polypropylene centrifuge tubes (1.5 mL, 15 mL, 50 mL)

-

Sterile pipette tips

3.2 Equipment:

-

Analytical balance

-

Laminar flow hood (Biological Safety Cabinet Class II)

-

Pipettes (P10, P200, P1000)

-

Vortex mixer

-

Refrigerator (2-8°C)

-

Freezer (-20°C and -80°C)

-

Water bath or sonicator (optional, for aiding dissolution)

-

Sterile syringe filters (0.22 µm), if filter-sterilizing the stock solution

Experimental Protocol: Stock Solution Preparation (10 mM)

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO. It is crucial to perform all steps under sterile conditions within a laminar flow hood to prevent contamination.

4.1 Calculation: The volume of solvent required to achieve a desired molarity can be calculated using the following formula:

Volume (L) = Mass (g) / (Concentration (mol/L) × Molecular Weight ( g/mol ))

For a 10 mM (0.01 mol/L) stock solution using 1 mg (0.001 g) of this compound (MW = 1049.23 g/mol ):

Volume (L) = 0.001 g / (0.01 mol/L × 1049.23 g/mol ) = 0.00009531 L ≈ 95.31 µL

Table 2 provides pre-calculated volumes of DMSO for common stock concentrations and masses.

Table 2: Example Volumes of DMSO for Preparing this compound Stock Solutions

| Desired Stock Concentration | Mass of this compound | Required Volume of DMSO |

|---|---|---|

| 1 mM | 1 mg | 953.09 µL |

| 5 mM | 1 mg | 190.62 µL |

| 10 mM | 1 mg | 95.31 µL |

| 10 mM | 5 mg | 476.54 µL |

| 10 mM | 10 mg | 953.09 µL |

(Calculations are based on a Molecular Weight of 1049.23 g/mol )

4.2 Step-by-Step Procedure:

-

Preparation: Bring the this compound powder vial to room temperature before opening to minimize moisture condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder. For small quantities, it is often easier to use the entire contents of a pre-weighed vial (e.g., 1 mg or 5 mg) and add the calculated solvent volume directly.

-

Dissolution: In a laminar flow hood, add the calculated volume of sterile DMSO to the vial containing the this compound powder.

-

Mixing: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear. If dissolution is slow, gentle warming (e.g., in a 37°C water bath) or brief sonication can be used.

-

Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, dispense the concentrated stock solution into smaller, single-use aliquots in sterile polypropylene tubes.

-

Labeling: Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.

-

Storage: Store the aliquots according to the stability data in Table 3. For long-term storage, -80°C is recommended.

Storage and Stability

Proper storage is essential to maintain the integrity of this compound.

Table 3: Storage and Stability of this compound

| Form | Storage Temperature | Stability Period | Special Conditions |

|---|---|---|---|

| Powder | -20°C | Up to 3 years | Store in a sealed container, protected from light and moisture. |

| Stock Solution (in DMSO) | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles. |

| Stock Solution (in DMSO) | -80°C | Up to 6 months | Recommended for long-term storage. |

Note: Aqueous solutions of oxytocin analogs are generally not recommended for storage longer than one day. Therefore, working solutions should be prepared fresh for each experiment.

Protocol: Preparation of Working Solutions

The concentrated stock solution must be diluted in a complete cell culture medium to the final desired concentration immediately before treating cells.

-

Thaw Stock: Thaw one aliquot of the this compound stock solution at room temperature.

-

Calculate Dilution: Determine the volume of stock solution needed. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM stock:

-

Use the C1V1 = C2V2 formula: (10 mM) × V1 = (10 µM) × (1 mL)

-

Convert units: (10,000 µM) × V1 = (10 µM) × (1000 µL)

-

V1 = (10 × 1000) / 10,000 = 1 µL

-

-

Prepare Working Solution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of culture medium (e.g., 1 µL of DMSO in 999 µL of medium). This is critical to ensure that any observed cellular effects are due to the compound and not the solvent.

-

Cell Treatment: Remove the existing medium from the cells and replace it with the freshly prepared working solution or vehicle control medium.

Important: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (and preferably below 0.1%) to avoid solvent-induced cytotoxicity. The dilution described above (1:1000) results in a final DMSO concentration of 0.1%.

Workflow Diagram

The following diagram illustrates the complete workflow from powder to cell treatment.

Caption: Workflow for preparing and using this compound in cell culture.

References

- 1. N-acetyl-vasopressin- and N-acetyl-oxytocin-like substances: isolation and characterization in the rat neurointermediate pituitary and presence in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biofargo.com [biofargo.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. invivochem.net [invivochem.net]

Application Notes and Protocols for N-Acetyloxytocin in Ex Vivo Uterine Contraction Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction